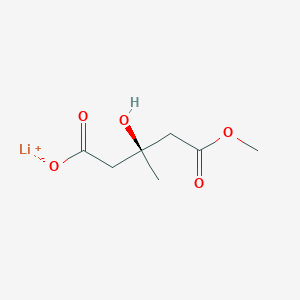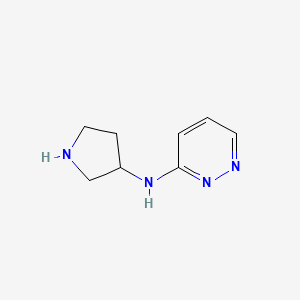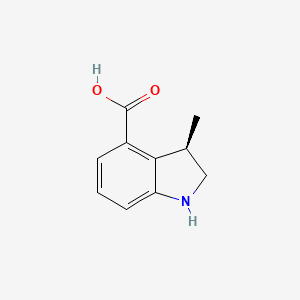
(R)-3-Methylindoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methylindoline-4-carboxylic acid is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylindoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-methylphenylhydrazine, cyclization can be induced using a strong acid like hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylindoline-4-carboxylic acid may involve the use of catalytic processes to enhance yield and selectivity. Asymmetric synthesis techniques, such as the use of chiral catalysts, can be employed to obtain the desired ®-enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted indoline compounds.
Wissenschaftliche Forschungsanwendungen
®-3-Methylindoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Methylindoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylindoline-4-carboxylic acid (racemic mixture)
- (S)-3-Methylindoline-4-carboxylic acid
- Indoline-2-carboxylic acid
- Indoline-3-carboxylic acid
Uniqueness
®-3-Methylindoline-4-carboxylic acid is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. This enantiomeric purity is crucial for applications in drug development, where the ®-enantiomer may exhibit higher efficacy or reduced side effects.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
PTDICWIJHWVTID-LURJTMIESA-N |
Isomerische SMILES |
C[C@H]1CNC2=CC=CC(=C12)C(=O)O |
Kanonische SMILES |
CC1CNC2=CC=CC(=C12)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
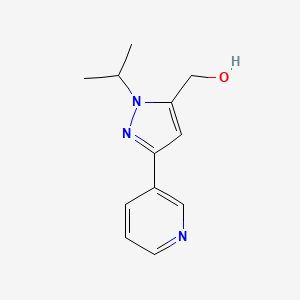
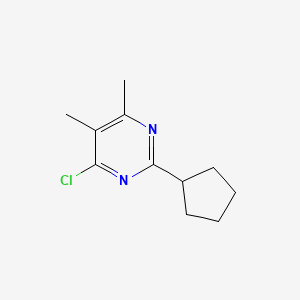


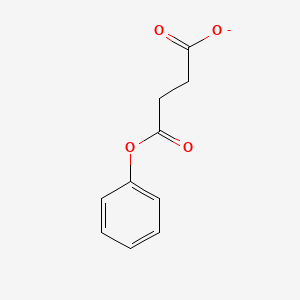
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
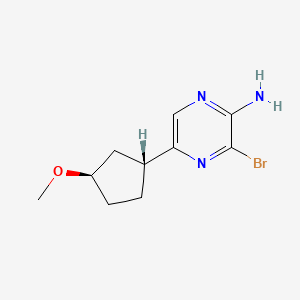
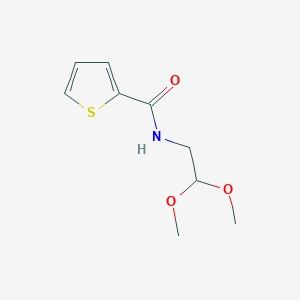
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
